molecular formula C13H22N4O3 B2689445 N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide CAS No. 1428358-63-7

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide

Cat. No.: B2689445
CAS No.: 1428358-63-7
M. Wt: 282.344
InChI Key: PIMXSSDXWCRJLT-UHFFFAOYSA-N
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Description

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with an oxadiazole moiety and an ethyl group

Scientific Research Applications

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the ethyl group and the oxadiazole moiety through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the substituted piperidine with the oxadiazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole moiety can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but lacks the oxadiazole ring.

    4-(2-methoxyethyl)piperidine hydrochloride: Similar piperidine core but different functional groups.

Uniqueness

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is unique due to the presence of both the oxadiazole ring and the piperidine core, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-14-13(18)17-7-4-10(5-8-17)12-15-11(16-20-12)6-9-19-2/h10H,3-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXSSDXWCRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NC(=NO2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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